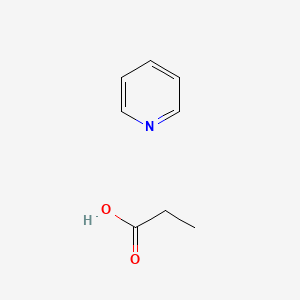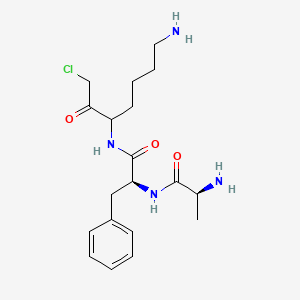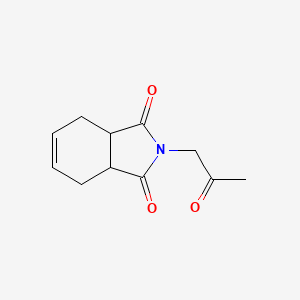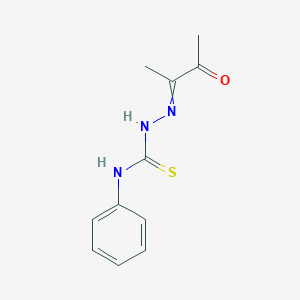
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes a hydrazinecarbothioamide group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity. For instance, the reaction of hydrazinecarbothioamide with 1-methyl-2-oxopropylidene can be catalyzed by an acid or base, depending on the desired reaction pathway .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases for catalyzing substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazinecarbothioamide compounds .
Scientific Research Applications
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarbothioamide, N-methyl-2-(1-methyl-2-oxopropylidene)-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-methyl-
- Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-ethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(1-methyl-2-oxopropylidene)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
53534-12-6 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1-(3-oxobutan-2-ylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C11H13N3OS/c1-8(9(2)15)13-14-11(16)12-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,14,16) |
InChI Key |
TUTIBJGQNVHQTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)


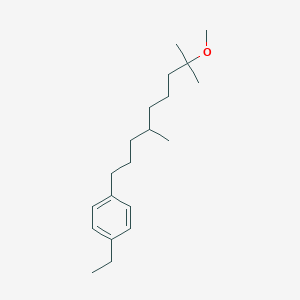

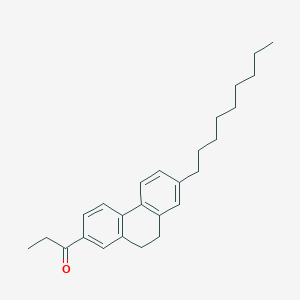
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
